molecular formula C11H15NO2S B14532950 N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide CAS No. 62369-82-8

N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide

Cat. No.: B14532950
CAS No.: 62369-82-8
M. Wt: 225.31 g/mol
InChI Key: STYVAJKBYGFZIS-UHFFFAOYSA-N
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Description

N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide is a synthetic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Properties

CAS No.

62369-82-8

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N-(7-methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide

InChI

InChI=1S/C11H15NO2S/c1-7(13)12-9-3-4-10(14-2)11-8(9)5-6-15-11/h5-6,9-10H,3-4H2,1-2H3,(H,12,13)

InChI Key

STYVAJKBYGFZIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(C2=C1C=CS2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide typically involves the acylation of the 2-amino group in the tetrahydro-1-benzothiophene nucleus. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with acetic anhydride under reflux conditions . The reaction proceeds smoothly, yielding the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor and its role in modulating biological pathways.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating various biological pathways. For instance, it could act as a kinase inhibitor, affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide stands out due to its specific methoxy and acetamide functional groups, which confer unique chemical and biological properties

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